Cas no 179556-92-4 (Tert-butyl 4-(butylamino)piperidine-1-carboxylate)

Tert-butyl 4-(butylamino)piperidine-1-carboxylate is a protected piperidine derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The butylamino substituent at the 4-position introduces versatility for further functionalization, making it a valuable intermediate in the development of bioactive compounds. The compound's well-defined structure and high purity ensure reproducibility in synthetic applications. Its compatibility with a range of reaction conditions underscores its utility in medicinal chemistry, particularly in the synthesis of amine-containing scaffolds.
Tert-butyl 4-(butylamino)piperidine-1-carboxylate structure
179556-92-4 structure
Product Name:Tert-butyl 4-(butylamino)piperidine-1-carboxylate
CAS No:179556-92-4
MF:C14H28N2O2
MW:256.384324073792
MDL:MFCD12106422
CID:2117472
Update Time:2025-06-07

Tert-butyl 4-(butylamino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(butylamino)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 4-(butylamino)-, 1,1-dimethylethyl ester
    • UOLYEXHXUXXJAO-UHFFFAOYSA-N
    • 1-t-butoxycarbonyl-4-butylaminopiperidine
    • 1-(tert-butoxycarbonyl)-4-(butylamino)piperidine
    • 1-(1,1-Dimethylethoxycarbonyl)-4-(butylamino)piperidine
    • 4-butylamino-piperidine-1-carboxylic acid tert-butyl ester
    • Tert-butyl 4-(butylamino)piperidine-1-carboxylate
    • MDL: MFCD12106422
    • Inchi: 1S/C14H28N2O2/c1-5-6-9-15-12-7-10-16(11-8-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3
    • InChI Key: UOLYEXHXUXXJAO-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 253
  • Topological Polar Surface Area: 41.6

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Additional information on Tert-butyl 4-(butylamino)piperidine-1-carboxylate

Tert-butyl 4-(butylamino)piperidine-1-carboxylate (CAS No. 179556-92-4): An Overview of a Versatile Compound in Pharmaceutical Research

Tert-butyl 4-(butylamino)piperidine-1-carboxylate (CAS No. 179556-92-4) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory properties, and potential as drug delivery platforms.

The chemical structure of tert-butyl 4-(butylamino)piperidine-1-carboxylate consists of a piperidine ring substituted with a butylamino group and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is particularly important as it provides stability and protects the amine functionality during synthesis and purification processes. This protection can be selectively removed under mild acidic conditions, making the compound a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of tert-butyl 4-(butylamino)piperidine-1-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent activity against certain neurological disorders. Specifically, these derivatives have been found to modulate GABA receptors, which play a crucial role in regulating neuronal excitability and are implicated in conditions such as epilepsy and anxiety disorders.

In addition to its neurological applications, tert-butyl 4-(butylamino)piperidine-1-carboxylate has also shown promise in the treatment of inflammatory diseases. A study published in the Inflammation Research journal demonstrated that compounds derived from this structure can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the development of anti-inflammatory drugs.

The versatility of tert-butyl 4-(butylamino)piperidine-1-carboxylate extends beyond its direct therapeutic applications. Its chemical structure can be easily modified to introduce various functional groups, allowing for the synthesis of a wide range of derivatives with different biological activities. This flexibility is particularly valuable in drug discovery and development, where the ability to fine-tune the properties of lead compounds is essential for optimizing their efficacy and safety profiles.

In terms of synthetic methods, several efficient routes have been developed for the preparation of tert-butyl 4-(butylamino)piperidine-1-carboxylate. One common approach involves the reaction of tert-butyl piperidine-1-carboxylate with butylamine in the presence of a coupling reagent such as diisopropylethylamine (DIPEA). This method provides high yields and excellent purity, making it suitable for large-scale production.

The stability and solubility properties of tert-butyl 4-(butylamino)piperidine-1-carboxylate are also important considerations in its use as a pharmaceutical intermediate. The compound is generally stable under standard laboratory conditions and can be stored at room temperature without significant degradation. However, care should be taken to avoid exposure to strong acids or bases, which can lead to deprotection of the Boc group.

In conclusion, tert-butyl 4-(butylamino)piperidine-1-carboxylate (CAS No. 179556-92-4) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for the development of new drugs targeting neurological disorders, inflammatory diseases, and other therapeutic areas. Ongoing research continues to explore its full range of applications, highlighting its importance in modern medicinal chemistry.

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